molecular formula C13H13NO3S B188803 Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate CAS No. 78267-15-9

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B188803
CAS No.: 78267-15-9
M. Wt: 263.31 g/mol
InChI Key: PJMOPMXQAVHCTP-UHFFFAOYSA-N
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Description

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C13H13NO3S and its molecular weight is 263.31 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate (CAS No. 78267-15-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₃NO₃S
  • Molecular Weight : 263.31 g/mol
  • Melting Point : 147-149°C
  • Boiling Point : 402.2±45.0 °C (predicted)
  • Density : 1.364±0.06 g/cm³ (predicted)
  • pKa : -2.54±0.20 (predicted)

Research indicates that this compound exhibits significant anti-tumor and antimicrobial properties:

  • Anti-tumor Activity :
    • In studies involving human promyelocytic leukemia HL-60 cells, the compound demonstrated a cytotoxic concentration (CC50) of approximately 23.5 µM, significantly reducing cell proliferation and inducing apoptosis in a concentration-dependent manner .
    • The mechanism involves the activation of caspase-3, upregulation of pro-apoptotic proteins such as Bax, and downregulation of anti-apoptotic proteins like Bcl-2. This leads to an increase in intracellular calcium levels and reactive oxygen species (ROS), ultimately affecting mitochondrial membrane potential .
  • Antimicrobial Activity :
    • Preliminary studies have suggested that derivatives of thiophene compounds, including ethyl 2-anilino derivatives, exhibit antibacterial properties against various gram-positive bacteria . The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis or function.

Case Study 1: Anti-leukemic Effects

A study published in MDPI highlighted the effects of ethyl 2-anilino derivatives on HL-60 cells. The compound was shown to:

  • Induce apoptosis by increasing the sub-G1 phase population in cell cycle analysis.
  • Activate caspase pathways leading to programmed cell death.

The study concluded that these compounds could serve as promising candidates for developing anti-leukemia therapeutics .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial efficacy of thiophene derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones when tested using the agar-well diffusion method, suggesting that ethyl 2-anilino derivatives could be effective in treating bacterial infections .

Data Tables

Property Value
Molecular FormulaC₁₃H₁₃NO₃S
Molecular Weight263.31 g/mol
Melting Point147–149 °C
Boiling Point402.2 ± 45 °C (predicted)
Density1.364 ± 0.06 g/cm³ (predicted)
pKa-2.54 ± 0.20 (predicted)

Properties

IUPAC Name

ethyl 3-hydroxy-5-phenylimino-2H-thiophene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-2-17-13(16)11-10(15)8-18-12(11)14-9-6-4-3-5-7-9/h3-7,15H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMOPMXQAVHCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CSC1=NC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326944
Record name Ethyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78267-15-9
Record name Ethyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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